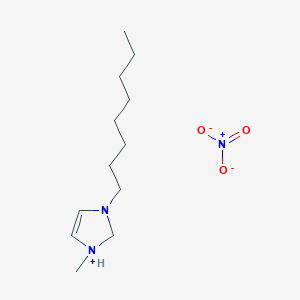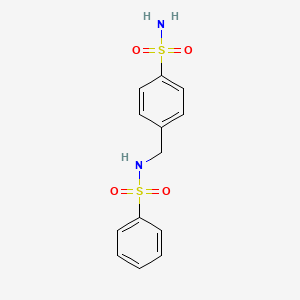![molecular formula C21H16ClN3O3S B3011706 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1105223-11-7](/img/structure/B3011706.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide, is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been studied for its potential anticancer properties. The related compounds in the provided papers have shown marked inhibition against various cancer cell lines, indicating the significance of this class of compounds in cancer research.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a linear synthesis process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . This methodological approach could be adapted for the synthesis of the compound of interest, with modifications to the substituents to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, revealing that these molecules can adopt a folded conformation. The pyrimidine ring's inclination to the benzene ring varies, as seen in the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which has an inclination of 42.25° . This information is crucial for understanding the three-dimensional arrangement of the compound of interest and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital energies. The HOMO and LUMO energies indicate the electron-donating and accepting character of the molecule, respectively. For example, the related compound in paper had its HOMO and LUMO energies calculated using density functional theory (DFT), which provides insights into its reactivity and interaction with other molecules, such as biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be predicted based on the properties of similar compounds. The related molecules have been characterized using various spectroscopic techniques such as LCMS, IR, and NMR spectroscopy . These techniques provide detailed information about the molecular structure, including functional groups and their environment. Additionally, the intermolecular interactions within the crystal structures have been analyzed using Hirshfeld surface analysis, which could be relevant for understanding the compound's behavior in a solid state .
Aplicaciones Científicas De Investigación
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide, have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Some derivatives of thieno[3,2-d]pyrimidine have demonstrated promising antibacterial and antifungal activities. Compounds including 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide have shown efficacy against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Antibacterial Agents
Compounds structurally similar to the queried molecule, involving 4-chlorophenyl and methoxyphenyl groups, have been investigated for their antibacterial activity against both gram-positive and gram-negative bacteria. These studies have indicated moderate to good activity, highlighting the potential of thieno[3,2-d]pyrimidine derivatives in antibacterial applications (Desai et al., 2008).
In Vitro Cytotoxic Activity
The compound has potential implications in in vitro cytotoxic studies. Certain derivatives have been tested on cancer cell lines, showing appreciable cancer cell growth inhibition against multiple types, suggesting their role as potential anticancer agents (Al-Sanea et al., 2020).
Antiproliferative Activity
There's also research focusing on the antiproliferative activity of thieno[3,2-d]pyrimidine derivatives. These studies indicate marked inhibition against various human cancer cell lines, demonstrating significant potential in cancer treatment (Huang et al., 2020).
Propiedades
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-28-17-5-3-2-4-16(17)24-18(26)10-25-12-23-19-15(11-29-20(19)21(25)27)13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMFLCKUNIEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B3011625.png)
![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)
![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)
![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)
![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)
![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)
![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)


![N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B3011646.png)